1-(2-Methoxyphenyl)azo-2-naphthol-d3
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Overview
Description
1-(2-Methoxyphenyl)azo-2-naphthol-d3 is a deuterium-labeled compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of 1-(2-Methoxyphenyl)azo-2-naphthol, where three hydrogen atoms are replaced by deuterium atoms. It is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties and applications .
Preparation Methods
The synthesis of 1-(2-Methoxyphenyl)azo-2-naphthol-d3 involves several steps. The general synthetic route includes the diazotization of aniline derivatives followed by coupling with β-naphthol. The reaction conditions typically involve the use of nitrous acid for diazotization and sodium hydroxide for the coupling reaction . Industrial production methods may vary, but they generally follow similar principles with optimization for large-scale production.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)azo-2-naphthol-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur under different conditions, depending on the substituents involved. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
1-(2-Methoxyphenyl)azo-2-naphthol-d3 has several scientific research applications:
Chemistry: It is used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: The compound can be used in labeling experiments to track biological processes.
Medicine: In pharmacology, it helps in studying the pharmacokinetics and metabolism of drugs.
Industry: It is used in the development of dyes and pigments due to its stable isotopic labeling.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)azo-2-naphthol-d3 involves its incorporation into molecules as a stable isotope. This incorporation allows researchers to track and quantify the molecules during various processes. The deuterium atoms can affect the pharmacokinetic and metabolic profiles of the compounds they are incorporated into, providing valuable insights into drug development and other applications .
Comparison with Similar Compounds
1-(2-Methoxyphenyl)azo-2-naphthol-d3 is unique due to its deuterium labeling. Similar compounds include:
1-(2-Methoxyphenyl)azo-2-naphthol: The non-deuterated version of the compound.
Solvent Red 1: Another azo compound used in similar applications.
Phenylazo-β-naphthol: A related compound used in dye production.
The uniqueness of this compound lies in its stable isotopic labeling, which provides distinct advantages in research applications.
Properties
Molecular Formula |
C17H14N2O2 |
---|---|
Molecular Weight |
281.32 g/mol |
IUPAC Name |
1-[[2-(trideuteriomethoxy)phenyl]diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H14N2O2/c1-21-16-9-5-4-8-14(16)18-19-17-13-7-3-2-6-12(13)10-11-15(17)20/h2-11,20H,1H3/i1D3 |
InChI Key |
ALLOLPOYFRLCCX-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1N=NC2=C(C=CC3=CC=CC=C32)O |
Canonical SMILES |
COC1=CC=CC=C1N=NC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
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